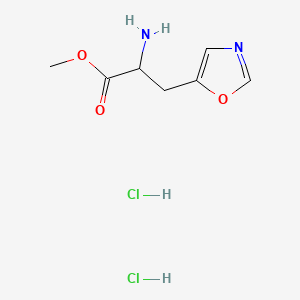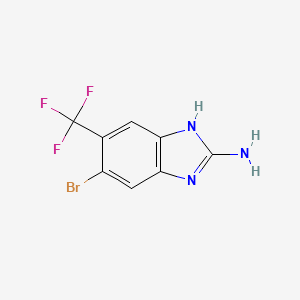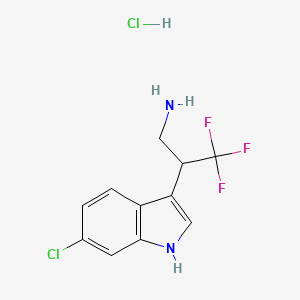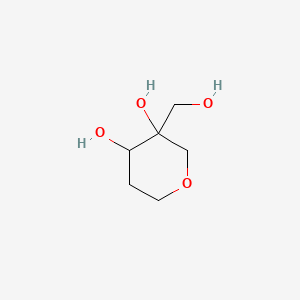
3-(Hydroxymethyl)oxane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)oxane-3,4-diol is an organic compound characterized by a six-membered ring structure containing one oxygen atom and five carbon atoms. This compound is a derivative of oxane, also known as tetrahydropyran, and features hydroxyl groups at the 3 and 4 positions, as well as a hydroxymethyl group at the 3 position. Its molecular formula is C6H12O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)oxane-3,4-diol can be achieved through various methods. One common approach involves the oxidation of alkenes. For instance, the dihydroxylation of alkenes using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield vicinal diols . Another method involves the ring-opening of epoxides with nucleophiles, which can introduce hydroxyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of catalysts such as osmium tetroxide or other transition metal catalysts can facilitate the efficient conversion of alkenes to diols. Additionally, the ring-opening of epoxides using acid or base catalysts is another viable industrial method.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxymethyl)oxane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)oxane-3,4-diol has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)oxane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, influencing their activity and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A six-membered ring with one oxygen atom, but without hydroxyl groups.
Oxane: Another name for tetrahydropyran.
2,3-Dihydroxy-4-(hydroxymethyl)oxane: A similar compound with hydroxyl groups at different positions.
Uniqueness
3-(Hydroxymethyl)oxane-3,4-diol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with enzymes and other biomolecules, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C6H12O4/c7-3-6(9)4-10-2-1-5(6)8/h5,7-9H,1-4H2 |
Clé InChI |
UCUVQRRLVUVETR-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



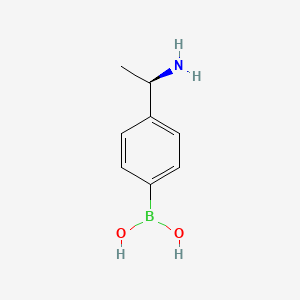
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
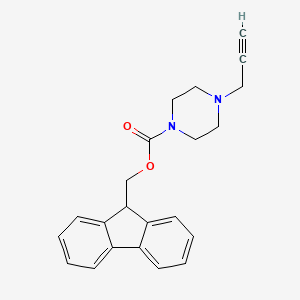
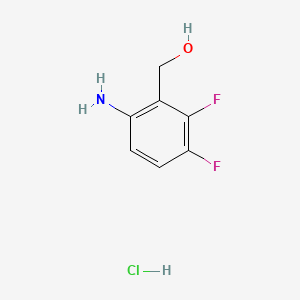
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
